REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:6]=[C:7]([O:27][C:28](=[O:30])[CH3:29])[CH:8]=[CH:9][C:10]=1[C:11]1[C:12](=[O:26])[O:13][C:14]2[C:19]([C:20]=1[CH3:21])=[CH:18][CH:17]=[C:16]([O:22][C:23](=[O:25])[CH3:24])[CH:15]=2)(=[O:3])[CH3:2].[Br:31]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl.[W]>[C:1]([O:4][C:5]1[CH:6]=[C:7]([O:27][C:28](=[O:30])[CH3:29])[CH:8]=[CH:9][C:10]=1[C:11]1[C:12](=[O:26])[O:13][C:14]2[C:19]([C:20]=1[CH2:21][Br:31])=[CH:18][CH:17]=[C:16]([O:22][C:23](=[O:25])[CH3:24])[CH:15]=2)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0.767 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C=C(C=CC1C=1C(OC2=CC(=CC=C2C1C)OC(C)=O)=O)OC(C)=O
|
Name
|
|
Quantity
|
0.349 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.035 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
100W
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[W]
|
Name
|
|
Quantity
|
0.06 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.008 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
Reaction monitoring by MS and TLC
|
Type
|
ADDITION
|
Details
|
were added to the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for an additional 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
dissolved in hot dichloromethane
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel using 3% ethyl acetate/hexane as an eluent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C=C(C=CC1C=1C(OC2=CC(=CC=C2C1CBr)OC(C)=O)=O)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |